1-(2,4-Dimethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(2,4-Dimethylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.258. It is a derivative of pyrrolidin-2-one, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a cascade reaction of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions for the formation of pyrrolidin-2-ones were optimized using 1-phenylpiperidine as the model substrate .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dimethylphenyl)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring attached to a 2,4-dimethylphenyl group. The pyrrolidin-2-one ring is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .Chemical Reactions Analysis
Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . They can be obtained selectively from the same substrates, and the selectivity can be easily tuned by using a specific oxidant and additive .Scientific Research Applications
Drug Discovery
Pyrrolidin-2-ones are widely used in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis of Biologically Active Compounds
The pyrrolidine ring, a component of pyrrolidin-2-ones, is used to create bioactive molecules with target selectivity . These molecules include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Exploration of Pharmacophore Space
The sp3-hybridization of pyrrolidin-2-ones allows for efficient exploration of the pharmacophore space . This is beneficial in the development of new drugs .
Contribution to Stereochemistry
Pyrrolidin-2-ones contribute to the stereochemistry of molecules . This is important in the design of drugs, as different stereoisomers can have different biological profiles .
Increased Three-Dimensional Coverage
The non-planarity of the pyrrolidine ring in pyrrolidin-2-ones leads to increased three-dimensional coverage . This phenomenon, known as “pseudorotation”, is useful in drug design .
Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
Pyrrolidin-2-ones can be selectively synthesized via the cascade reactions of N-substituted piperidines . This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Mechanism of Action
, also known as γ-lactams, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
The biological activity of pyrrolidin-2-ones can be influenced by the spatial orientation of substituents and the different stereoisomers, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-11(10(2)8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGPTSBJWAIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)pyrrolidin-2-one |
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